3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFYDZQYIVQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The predominant synthetic strategy for 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole involves cyclization of amidoximes with acyl chlorides or related derivatives. The process generally proceeds as follows:
Step 1: Preparation of Amidoxime Precursor
The amidoxime is usually synthesized from the corresponding nitrile by reaction with hydroxylamine hydrochloride under basic conditions.Step 2: Cyclization with Acyl Chloride
The amidoxime is then reacted with an acyl chloride, such as 4-chlorobenzoyl chloride or related derivatives, under controlled conditions to promote ring closure forming the 1,2,4-oxadiazole ring.Step 3: Formation of the Ethenyl Substituent
The ethenyl group can be introduced either by using an acyl chloride bearing an ethenyl substituent or by post-cyclization modification such as elimination or Wittig-type reactions on suitable intermediates.
This general approach is supported by patent literature and research articles describing the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including the 3-(4-chlorophenyl)-5-ethenyl derivative.
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Starting Materials | 4-Chlorobenzohydrazide or 4-chlorobenzamide oxime; amidoximes derived from nitriles |
| Cyclization Reagents | Acyl chlorides (e.g., 4-chlorobenzoyl chloride), carboxylic acids, or esters |
| Solvent System | Biphasic mixture: water-immiscible organic solvents (e.g., 2-methyltetrahydrofuran) + aqueous base |
| Base | Sodium hydroxide or benzyltrimethylammonium hydroxide |
| Temperature | 50–85°C |
| Reaction Time | 24–48 hours |
| Purification | Filtration, washing with hot DI water, recrystallization |
Alternative Synthetic Routes
Other documented methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles that can be adapted for the target compound include:
Reaction of Benzamide Oxime with Carboxylic Acid or Ester:
This method involves cyclodehydration of benzamide oxime derivatives with carboxylic acid or ester under dehydrating conditions.Reaction of Benzamide with Weinreb Amide:
A pathway involving the reaction of benzamide derivatives with Weinreb amides, followed by cyclization to the oxadiazole ring.Reaction of Hydroxyamyl Halide with Nitrile:
A classical approach where hydroxyamyl halides react with nitriles to form the oxadiazole ring.
These alternative routes offer flexibility depending on precursor availability and desired substitution patterns.
Research Findings and Process Optimization
The use of biphasic solvent systems with aqueous base and organic solvents enhances reaction efficiency and facilitates product isolation.
Maintaining reaction temperatures below 85°C prevents decomposition and side reactions.
Employing phase transfer catalysts such as benzyltrimethylammonium hydroxide can improve reaction rates.
The process yields high-purity products with residual chloride content below 200 ppm, suitable for pharmaceutical or advanced material applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of substituted derivatives with various nucleophiles.
Oxidation: Formation of epoxides from the ethenyl group.
Reduction: Formation of ethyl derivatives from the ethenyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exhibits promising antimicrobial and antiviral activities. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, making them candidates for drug development against infectious diseases. For instance, a study highlighted the synthesis of oxadiazole derivatives that demonstrated significant antimicrobial activity against several bacterial strains .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Various studies have synthesized oxadiazole derivatives and evaluated their effects on cancer cell lines. For example, one study reported that certain derivatives of 1,2,4-oxadiazoles showed potent anticancer activity against multiple cancer types, including breast and prostate cancer . The mechanism of action often involves the induction of apoptosis in cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .
Materials Science
Organic Light-Emitting Diodes (OLEDs)
In materials science, this compound has been utilized in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for applications in optoelectronic devices. Research has focused on optimizing the synthesis and processing conditions to enhance the performance of OLEDs using this compound as a key material .
Electronic Materials
Beyond OLEDs, this compound is being explored for its potential use in other electronic materials. Its unique properties could lead to advancements in electronic components such as sensors and transistors .
Organic Synthesis
Building Block for Complex Compounds
this compound serves as a valuable building block in organic synthesis. It is employed in the synthesis of more complex heterocyclic compounds. The ability to modify its structure allows chemists to create a wide variety of derivatives with tailored properties for specific applications .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. Among these compounds, some exhibited significant growth inhibition against various cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: OLED Development
Research conducted on the application of this compound in OLED technology demonstrated improvements in device efficiency when this compound was integrated into the active layer. The findings suggested that optimizing the molecular structure could lead to better charge transport properties and overall device performance .
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The biological and chemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:
Physicochemical and Electronic Properties
- Electronic Effects : Chlorine’s electronegativity stabilizes the oxadiazole ring, while the ethenyl group’s conjugation may alter electron distribution, affecting binding to targets like COX-2 .
- Synthetic Accessibility : The ethenyl group can be introduced via Heck coupling or elimination reactions, offering modularity compared to ester or chloromethyl derivatives .
Biological Activity
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a 4-chlorophenyl group and an ethenyl moiety attached to the oxadiazole ring. This structural configuration is believed to enhance its reactivity and biological activity compared to other oxadiazole derivatives.
1. Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. The compound has been shown to inhibit the growth of various cancer cell lines through different mechanisms:
- Mechanism of Action : It is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors, potentially leading to apoptosis in cancer cells.
- Case Studies : In one study, derivatives of oxadiazoles were screened for anticancer activity at concentrations around . Notably, compounds similar to this compound demonstrated significant growth inhibition against several cancer types including CNS and renal cancers .
| Compound | Cancer Type | Growth Inhibition (%) |
|---|---|---|
| This compound | CNS Cancer | 90.47% |
| Similar Derivative | Renal Cancer | 96.86% |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further development in treating infections.
3. Other Biological Activities
In addition to its anticancer and antimicrobial effects, research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Some studies have shown that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory activity comparable to established drugs like Indomethacin .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique efficacy of this compound:
| Compound | Structure | Anticancer Activity |
|---|---|---|
| This compound | Contains ethenyl group | High |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole | Lacks ethenyl group | Moderate |
| 3-(4-Chlorophenyl)-1,2,4-triazole | Different ring structure | Low |
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, and what methodological considerations are critical for yield optimization?
The compound can be synthesized via cyclization reactions involving amidoximes and acyl chlorides. For example, a method analogous to 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole involves reacting substituted amidoximes with acyl chlorides in pyridine under reflux (76% yield after purification) . Key considerations include stoichiometric ratios, solvent choice (e.g., pyridine for acid scavenging), and reaction time (1.5–4 hours). Column chromatography (silica gel) and recrystallization (dichloromethane) are standard purification steps .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : The oxadiazole ring protons typically resonate at δ 8.5–9.0 ppm (¹H NMR). The ethenyl group shows characteristic splitting patterns (e.g., doublets for trans-vinyl protons) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxadiazole ring .
- MS : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 220.0463 for C₁₁H₉ClN₂O) .
Q. What crystallographic methods are recommended for resolving ambiguities in the molecular geometry of 1,2,4-oxadiazole derivatives?
Single-crystal X-ray diffraction using SHELXL (for refinement) is standard. For example, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole was analyzed to show a dihedral angle of 9.5° between the oxadiazole and chlorophenyl rings, with C–H···Cl interactions stabilizing the crystal lattice . Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen atoms are refined freely .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chloro, ethenyl) influence the reactivity of 1,2,4-oxadiazoles in electrophilic substitution reactions?
The electron-withdrawing chloro group deactivates the oxadiazole ring, directing electrophiles to meta positions. The ethenyl group introduces conjugation, enabling regioselective hydrogenation or cycloaddition. For example, 5-arylacetylenyl-1,2,4-oxadiazoles undergo superelectrophilic activation with triflic acid, forming diarylethenyl derivatives via vinyl triflate intermediates . DFT calculations are critical for predicting intermediates .
Q. What strategies address discrepancies in reported biological activities of 1,2,4-oxadiazole derivatives (e.g., anti-inflammatory vs. cytotoxic effects)?
Contradictions often arise from assay conditions (e.g., cell lines, concentrations). For instance, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole showed anti-inflammatory activity in murine models but cytotoxicity in HEK293 cells at >50 µM . Validate activity via dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based).
Q. How can computational methods (DFT, molecular docking) guide the design of oxadiazole-based inhibitors targeting specific enzymes?
DFT optimizes ground-state geometries, while docking (e.g., AutoDock Vina) predicts binding affinities. For 3-(4-chlorophenyl) derivatives , π-π stacking with aromatic residues (e.g., Phe in COX-2) and halogen bonding with catalytic residues are key interactions . Validate with mutagenesis studies.
Q. What are the challenges in interpreting SAR (Structure-Activity Relationship) for oxadiazole analogs with subtle substituent variations?
Minor changes (e.g., chloro to bromo) alter lipophilicity (LogP) and bioavailability. For example, 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole showed enhanced blood-brain barrier permeability compared to chloro analogs . Use QSAR models incorporating steric/electronic parameters (e.g., Hammett constants).
Data Analysis and Mechanistic Questions
Q. How should researchers resolve conflicting crystallographic data on dihedral angles in substituted oxadiazoles?
Compare multiple datasets (e.g., Cambridge Structural Database entries). For 3-(4-chlorophenyl) derivatives , dihedral angles between oxadiazole and aryl rings range from 2.3° to 9.5°, influenced by packing forces . Use Hirshfeld surface analysis to quantify intermolecular interactions.
Q. What experimental and computational approaches validate proposed reaction mechanisms for oxadiazole ring transformations?
Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during ring-opening. For denitrosation reactions (e.g., converting nitrosoimidazoles to oxadiazoles), monitor intermediates via LC-MS . Pair with DFT calculations to map energy profiles .
Q. How can researchers reconcile discrepancies between in silico predictions and experimental pharmacological data for oxadiazole derivatives?
Re-evaluate force fields in docking simulations (e.g., solvation effects). For 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide , discrepancies arose from neglecting entropic contributions in binding free energy calculations . Use molecular dynamics (MD) simulations for conformational sampling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
